N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Description

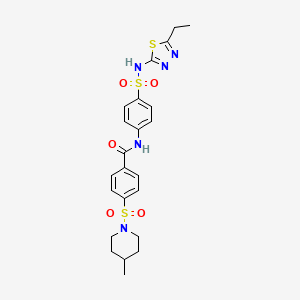

The compound N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a sulfonamide derivative characterized by a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a sulfamoyl-linked phenyl ring. The benzamide moiety is further functionalized with a 4-methylpiperidinylsulfonyl group at position 2.

Key structural features include:

- 5-ethyl-1,3,4-thiadiazole: A heterocyclic ring system known for its role in antimicrobial and antitumor agents.

- Sulfamoyl bridge: Connects the thiadiazole to a phenyl ring, a motif common in sulfonamide-based drugs.

- 4-methylpiperidinylsulfonyl group: Modulates solubility and bioavailability through steric and electronic effects.

Synthetic routes for analogous compounds involve sequential nucleophilic substitutions, Friedel-Crafts reactions, and cyclization steps, as demonstrated in the synthesis of related triazole-thiadiazole hybrids .

Properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5S3/c1-3-21-25-26-23(34-21)27-35(30,31)19-10-6-18(7-11-19)24-22(29)17-4-8-20(9-5-17)36(32,33)28-14-12-16(2)13-15-28/h4-11,16H,3,12-15H2,1-2H3,(H,24,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLNONNBYZMIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The following sections will explore the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 492.6 g/mol. Its structure incorporates a thiadiazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its biological activity.

Table 1: Structural Features and Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H24N4O3S3 |

| Molecular Weight | 492.6 g/mol |

| Thiadiazole Moiety | Present |

| Sulfonamide Group | Present |

| Piperidine Moiety | Present |

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown IC50 values indicating potent activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells.

The mechanism underlying its anticancer activity may involve the inhibition of specific enzymes or pathways critical to tumor growth and proliferation. For example, it has been suggested that the compound may inhibit tyrosinase, an enzyme involved in melanin synthesis, which has implications for skin cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Various thiadiazole derivatives have been synthesized and tested for antibacterial and antifungal activities. For instance, compounds derived from similar structures have shown significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi .

Comparative Analysis with Related Compounds

Research has also compared this compound with other thiadiazole derivatives. The following table summarizes some related compounds along with their biological activities:

Table 2: Comparison of Biological Activities

| Compound Name | Biological Activity |

|---|---|

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Anticancer activity against SK-MEL-2 |

| 2-benzoyl-N-(4-{[(5-methylthiazol-2-yloxy)methyl]sulfamoyl}phenyl)benzamide | Antimicrobial properties |

| 5-phenyldihydrothiadiazoles | Significant cytotoxicity against various cancer cell lines |

Study on Antitumor Activity

A study published in Nature evaluated the antitumor efficacy of various thiadiazole derivatives including this compound. The results indicated that this compound exhibited one of the highest levels of cytotoxicity among the tested derivatives with an IC50 value of 10.10 µg/mL against A549 cells .

Antimicrobial Screening

Another study focused on the antimicrobial properties of thiadiazole derivatives found that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) reported range from 32 to 42 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : It has also demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% for certain derivatives .

Anticancer Activity

The compound's structure suggests potential anticancer applications. Studies have evaluated its effects on various cancer cell lines:

- In vitro Studies : The compound was tested against human liver hepatocellular carcinoma cell lines (HepG2). Certain derivatives exhibited selectivity indices (SI) significantly higher than standard chemotherapeutics like methotrexate .

Case Study 1: Antibacterial Efficacy

A study conducted by Prajapati et al. evaluated various thiadiazole derivatives for their antibacterial properties against E. coli and S. aureus. The results indicated that compounds containing the thiadiazole moiety exhibited significant antibacterial activity at concentrations as low as 1 µg/mL .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, several derivatives were synthesized and tested against HepG2 cells. Results showed that specific compounds had better activity than methotrexate, indicating their potential as effective anticancer agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Bis-sulfonamide impurities (e.g., compound 5 in ) lack bioactivity due to excessive polarity, underscoring the importance of balanced substituents .

Piperidine vs. Aromatic Substituents :

- The 4-methylpiperidinylsulfonyl group in the target compound introduces conformational flexibility and basicity, contrasting with rigid aromatic substituents in imidazole derivatives (). This may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Sulfonamide Linkage :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?

- Methodology : The synthesis involves multi-step reactions, including sulfonylation of the phenyl group and coupling of the thiadiazole moiety. Key parameters include:

- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for amide bond formation .

- Catalysts : Employ coupling agents like EDCI/HOBt for efficient condensation .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Structural confirmation :

- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide/amide linkages .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., m/z 523.12 for [M+H]⁺) .

- Purity assessment :

- HPLC-DAD : Use a C18 column with acetonitrile/water gradient to detect impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Approach :

- Functional group substitution : Replace the 4-methylpiperidinyl group with morpholine or piperazine to assess impact on solubility and target binding .

- Thiadiazole modifications : Introduce electron-withdrawing groups (e.g., Cl or NO₂) at the 5-ethyl position to enhance metabolic stability .

- Assays :

- In vitro kinase inhibition : Screen against cancer-related kinases (e.g., EGFR or VEGFR) using fluorescence polarization .

- Cytotoxicity profiling : Test against HepG2 and MCF-7 cell lines with MTT assays .

Q. What strategies resolve contradictions in reported bioactivity data across different assays?

- Case example : If antimicrobial activity varies between MIC (microbroth dilution) and disk diffusion assays:

- Orthogonal validation : Perform time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .

- Solubility adjustment : Use DMSO/PBS co-solvents to ensure compound dissolution in aqueous media .

- Statistical analysis : Apply ANOVA to compare inter-assay variability (p < 0.05 significance threshold) .

Q. How can molecular docking studies predict this compound’s interaction with biological targets?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.